Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate
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Overview
Description
Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a chloro-substituted phenyl ring and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate typically involves the reaction of 5-chloro-2-methylphenylhydrazine with ethyl 2-chloroacetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: :
Biological Activity
Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate is a synthetic compound that belongs to a class of hydrazone derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C11H12ClN3O2
- Molecular Weight : 241.68 g/mol
- CAS Number : 1256482-09-3
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various microorganisms. In a study assessing its antimicrobial efficacy, the compound was tested against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.
Microorganism | MIC (µg/mL) | Comparison with Standard Antibiotics |
---|---|---|
Staphylococcus aureus | 15 | Comparable to Penicillin |
Escherichia coli | 20 | Comparable to Ciprofloxacin |
Candida albicans | 30 | Comparable to Fluconazole |
These results indicate that the compound possesses potent antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12 | Apoptosis induction |
A549 | 15 | Cell cycle arrest |
The promising anticancer activity suggests that further investigation into its pharmacological mechanisms and potential clinical applications is warranted .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. Studies indicate that the compound can reduce inflammation markers such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multidrug-resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls.
- Case Study on Cancer Cell Lines : Another investigation focused on the compound's effect on MCF-7 cells, revealing a dose-dependent decrease in cell viability and increased apoptotic markers.
- Case Study on Inflammation : Research involving animal models demonstrated that administration of the compound led to decreased paw edema in carrageenan-induced inflammation models.
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-3-17-11(16)10(13)15-14-9-6-8(12)5-4-7(9)2/h4-6,14H,3H2,1-2H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJISRPTQOZEMA-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=CC(=C1)Cl)C)/Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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